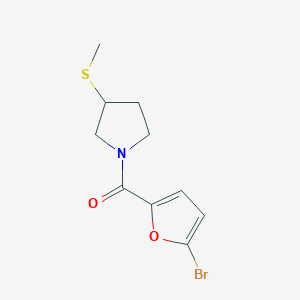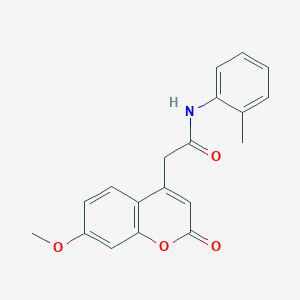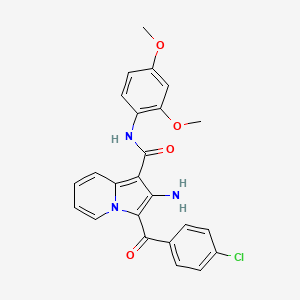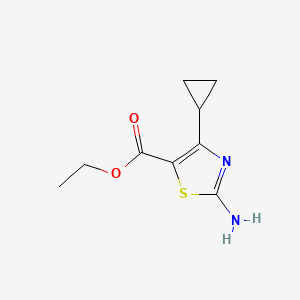
(5-Bromofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Oxidant Properties
(5-Bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone, a related compound, was synthesized and evaluated for its impact on vitamin levels and malondialdehyde in rats, indicating potential for studying oxidative stress and free radical activity (Karatas, Koca, Kara, & Servi, 2006).
Antibacterial Activity
New S-derivatives of a closely related compound, 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, showed significant antibacterial activity against various bacterial strains, suggesting potential for antimicrobial research and drug development (2020). The specific paper details were not provided.
Reaction Mechanisms and Synthesis
Studies on reactions and syntheses involving similar compounds provide insights into their chemical behaviors, useful for developing new synthetic methodologies and understanding reaction mechanisms. For instance, the study of reactions involving 3-acetyl-6-methyl-2-(methylthio)pyridine contributes to this knowledge (Zav’yalova, Zubarev, & Shestopalov, 2009).
Catalysis and Chemical Transformation
The synthesis of complexes like (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone demonstrates the utility of these compounds in catalyzing chemical reactions, which is crucial for developing new chemical transformations (Huang et al., 2021).
Structural and Conformational Analysis
Structural and conformational analyses of similar compounds provide valuable data for designing new molecules with desired properties. The study of molecular structures and electrostatic potentials contributes to understanding how these compounds interact with biological systems or other chemicals (Huang et al., 2021).
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-15-7-4-5-12(6-7)10(13)8-2-3-9(11)14-8/h2-3,7H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPIVQUVVHDKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butyramide](/img/structure/B2652117.png)

![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide](/img/structure/B2652120.png)
![(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2652125.png)
![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B2652126.png)
![2-({4-[(2-Methyl-8-quinolinyl)oxy]anilino}methylene)malononitrile](/img/structure/B2652128.png)
![N''-[[3-(3,4-dimethoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]-N-methyloxamide](/img/structure/B2652129.png)
![(5Z)-3-methyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2652130.png)


![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2652135.png)


